molecular formula C15H15ClO2 B6372364 5-(2-Chloro-4-ethoxyphenyl)-2-methylphenol CAS No. 1261962-96-2

5-(2-Chloro-4-ethoxyphenyl)-2-methylphenol

Cat. No.: B6372364
CAS No.: 1261962-96-2
M. Wt: 262.73 g/mol
InChI Key: BLGLWZRFHKUMJB-UHFFFAOYSA-N
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Description

5-(2-Chloro-4-ethoxyphenyl)-2-methylphenol is an organic compound with a complex structure, characterized by the presence of a chloro group, an ethoxy group, and a methylphenol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Chloro-4-ethoxyphenyl)-2-methylphenol can be achieved through several methods. One common approach involves the Friedel-Crafts acylation reaction, where 2-chloro-5-bromobenzoic acid is reacted with thionyl chloride to generate 2-chloro-5-bromobenzoyl chloride. This intermediate is then subjected to a Friedel-Crafts acylation reaction with phenetole in the presence of a Lewis acid, followed by hydroboration reduction to yield the desired product .

Industrial Production Methods

Industrial production of this compound typically involves optimizing the reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

5-(2-Chloro-4-ethoxyphenyl)-2-methylphenol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the chloro group to a hydroxyl group.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions typically require a base, such as sodium hydroxide, and a suitable solvent, like ethanol.

Major Products

    Oxidation: Quinones

    Reduction: Hydroxy derivatives

    Substitution: Amino or thiol derivatives

Scientific Research Applications

5-(2-Chloro-4-ethoxyphenyl)-2-methylphenol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(2-Chloro-4-ethoxyphenyl)-2-methylphenol involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and ethoxy groups play a crucial role in modulating the compound’s activity by influencing its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • (2-Chloro-4-ethoxyphenyl)methanol
  • (2-Chloro-5-iodophenyl)(4-ethoxyphenyl)methanone

Uniqueness

5-(2-Chloro-4-ethoxyphenyl)-2-methylphenol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced reactivity or selectivity in certain reactions, making it valuable for specific applications .

Properties

IUPAC Name

5-(2-chloro-4-ethoxyphenyl)-2-methylphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClO2/c1-3-18-12-6-7-13(14(16)9-12)11-5-4-10(2)15(17)8-11/h4-9,17H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLGLWZRFHKUMJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)C2=CC(=C(C=C2)C)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60684002
Record name 2'-Chloro-4'-ethoxy-4-methyl[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60684002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261962-96-2
Record name 2'-Chloro-4'-ethoxy-4-methyl[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60684002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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